molecular formula C17H17Cl2NO4 B3532654 N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide

Cat. No. B3532654
M. Wt: 370.2 g/mol
InChI Key: UOUJJCFVYRTXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as CDM-3008, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation. Additionally, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to inhibit the activity of STAT3, a signaling pathway that is often deregulated in cancer cells.
Biochemical and Physiological Effects
N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. These effects are thought to be responsible for the anti-tumor and anti-inflammatory properties of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is its relatively low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide is its poor solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide. One area of focus is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide and its potential applications in various diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide in humans.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several studies have shown that N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide exhibits anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO4/c1-10-6-11(18)4-5-14(10)24-9-17(21)20-13-7-12(19)15(22-2)8-16(13)23-3/h4-8H,9H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOUJJCFVYRTXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=C(C=C2OC)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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